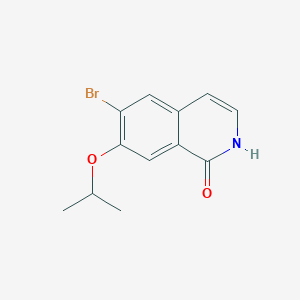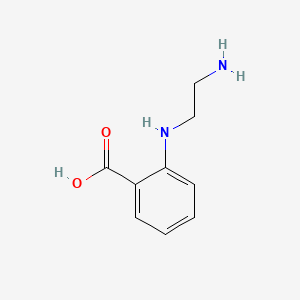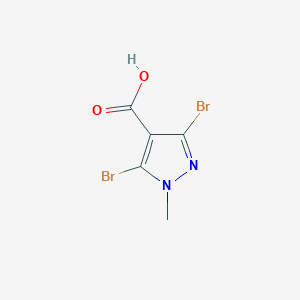
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- is a heterocyclic compound featuring a pyrazole ring substituted with carboxylic acid, two bromine atoms at positions 3 and 5, and a methyl group at position 1
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- typically involves several steps:
Starting Materials: The synthesis begins with pyrazole and appropriate brominated precursors.
Bromination: The pyrazole ring is brominated at positions 3 and 5 using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group is introduced at position 1 using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents .
Chemical Reactions Analysis
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine atoms at positions 3 and 5 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
These reactions are typically carried out under specific conditions to achieve the desired products with high selectivity and yield .
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid: Lacks the bromine and methyl substitutions, resulting in different chemical and biological properties.
3,5-Dibromo-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
1-Methyl-1H-pyrazole-4-carboxylic acid:
These comparisons highlight the unique features of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- and its potential advantages in various applications.
Properties
CAS No. |
134589-57-4 |
|---|---|
Molecular Formula |
C5H4Br2N2O2 |
Molecular Weight |
283.91 g/mol |
IUPAC Name |
3,5-dibromo-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4Br2N2O2/c1-9-4(7)2(5(10)11)3(6)8-9/h1H3,(H,10,11) |
InChI Key |
JCVPCOAGTBOURN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Br)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


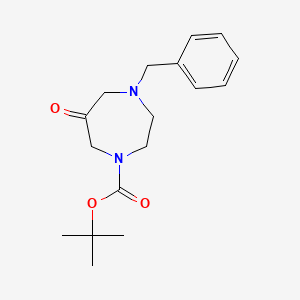
![(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13899696.png)
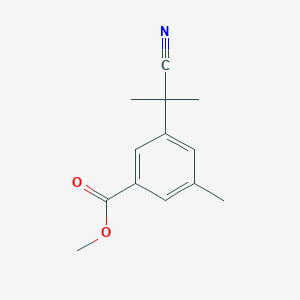
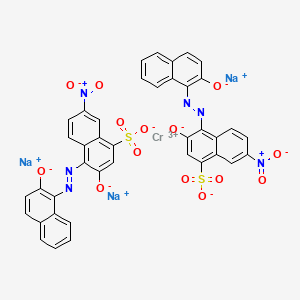
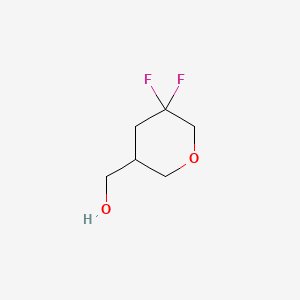
![3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13899724.png)
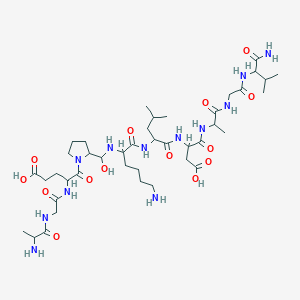
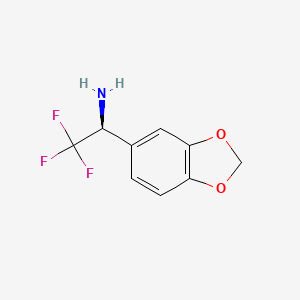


![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)
